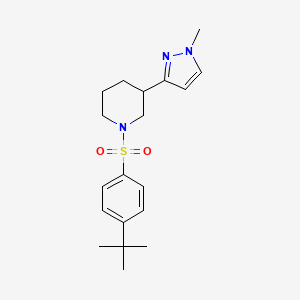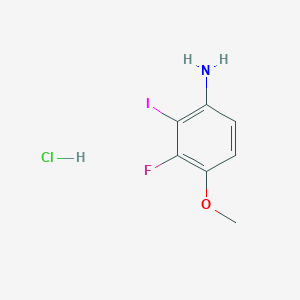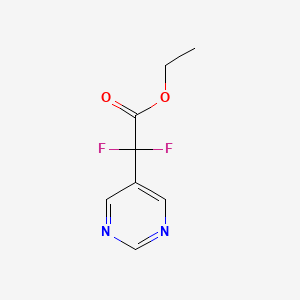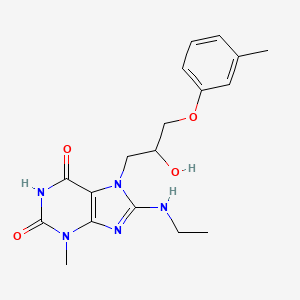
2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis involves combining different chemical entities to form the desired compound. For instance, similar compounds have been synthesized through reactions involving substitutions at phenyl and benzofuran with various acetamides, confirmed by spectral methods like 1H NMR, IR, and mass spectra (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like single-crystal X-ray diffraction, NMR, and IR spectroscopy, providing insights into the arrangement of atoms and the compound's geometry. For instance, a structurally similar compound demonstrated a monoclinic crystal system with specific bond angles and lengths, highlighting the intricate molecular architecture (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical properties include reactivity with other substances, stability, and mechanisms of reaction. For example, compounds with acetamide derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory effects, owing to their chemical structure and reactivity (Kai et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding how a compound behaves in different environments. These properties are determined through experimental procedures and can provide essential insights for applications in material science and chemistry. The literature reviewed does not directly address these properties for the specific compound but emphasizes the importance of such analyses in chemical research.
Chemical Properties Analysis
Chemical properties involve the compound's behavior in chemical reactions, including its reactivity with various chemicals and conditions. Studies have shown that similar compounds possess significant antimicrobial properties, with specific substitutions enhancing their effectiveness (Parikh & Joshi, 2014). These insights into the chemical properties are crucial for developing new compounds with desired biological activities.
Scientific Research Applications
Design and Synthesis for Cancer Treatment
- Design, Synthesis, and Pharmacological Evaluation of Derivatives: Compounds structurally similar to 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide have been designed and synthesized for their potential role as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer treatment. Novel 1,3,4 Oxadiazole derivatives showed considerable inhibition of cell growth, indicating potential for cancer therapy applications (Panchal, Rajput, & Patel, 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Spectroscopic and Quantum Mechanical Studies: Analogous compounds have been synthesized and studied for their potential in photo-voltaic cells. These compounds have exhibited good light-harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested potential ligand-protein interactions (Mary et al., 2020).
Synthesis Methodologies
- Efficient Synthesis of Derivatives: A series of derivatives including N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis. This method offers advantages such as good yields, environmentally friendly processes, and mild reaction conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Anti-Inflammatory and Antinociceptive Properties
- Synthesis and Evaluation of Thiazolopyrimidine Derivatives: Similar compounds have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. These compounds have shown significant activities in tail-flick techniques and carrageenan-induced paw edema tests, indicating their potential therapeutic applications (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antidepressant and Antianxiety Activities
- Synthesis and Evaluation of Piperazine Derivatives: A novel series of compounds related to 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide were synthesized and evaluated for antidepressant and antianxiety activities in animal models, indicating potential use in psychiatric treatments (Kumar et al., 2017).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-12-4-1-2-5-13(12)22-10-16(20)18-9-11-8-15(23-19-11)14-6-3-7-21-14/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJGSYDUQVTRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)



![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
